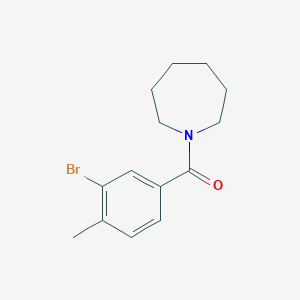![molecular formula C16H18ClN3OS B5705744 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-cyclohexylurea](/img/structure/B5705744.png)
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-cyclohexylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-cyclohexylurea, also known as CCT018159, is a small molecule inhibitor that has been extensively studied in scientific research. It is a potent inhibitor of the protein kinase PDK1, which plays a crucial role in regulating cell growth and survival pathways. CCT018159 has been shown to have potential therapeutic applications in cancer, diabetes, and other diseases.
Mecanismo De Acción
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-cyclohexylurea is a potent inhibitor of the protein kinase PDK1, which plays a crucial role in regulating cell growth and survival pathways. By inhibiting PDK1, N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-cyclohexylurea disrupts the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-cyclohexylurea has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to improve glucose metabolism and insulin sensitivity in preclinical models of diabetes. It has also been shown to have anti-inflammatory properties, and may have potential applications in other inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-cyclohexylurea has several advantages as a research tool. It is a highly specific inhibitor of PDK1, which makes it a valuable tool for studying the role of PDK1 in cancer and other diseases. However, like all small molecule inhibitors, it has limitations in terms of its selectivity and potential off-target effects. Researchers must carefully consider these limitations when designing experiments using N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-cyclohexylurea.
Direcciones Futuras
There are several potential future directions for research on N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-cyclohexylurea. One area of interest is the development of more selective inhibitors of PDK1, which could have fewer off-target effects and greater therapeutic potential. Another area of interest is the identification of biomarkers that can be used to predict response to N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-cyclohexylurea therapy. Finally, there is potential for the development of combination therapies that target multiple signaling pathways in cancer cells.
Métodos De Síntesis
The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-cyclohexylurea involves several steps. The starting material is 4-chlorobenzaldehyde, which is reacted with thiosemicarbazide to form the thiosemicarbazone intermediate. This intermediate is then reacted with cyclohexylisocyanate to form the final product, N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-cyclohexylurea.
Aplicaciones Científicas De Investigación
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-cyclohexylurea has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been tested in preclinical models of cancer. In addition to its anti-cancer properties, N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-cyclohexylurea has also been shown to have potential applications in diabetes and other diseases.
Propiedades
IUPAC Name |
1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-cyclohexylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3OS/c17-12-8-6-11(7-9-12)14-10-22-16(19-14)20-15(21)18-13-4-2-1-3-5-13/h6-10,13H,1-5H2,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSKPBGCGDDWKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-cyclohexylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-methyl-5-phenyltetrazolo[1,5-c]quinazoline](/img/structure/B5705667.png)

![5-methyl-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5705676.png)

![methyl 4-ethyl-5-methyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5705688.png)


![4-chloro-5-[(dimethylamino)sulfonyl]-2-(1-piperidinyl)benzoic acid](/img/structure/B5705732.png)
![N'-[1-(3,4-dimethoxyphenyl)propylidene]-4-(4-morpholinylmethyl)benzohydrazide](/img/structure/B5705736.png)
![ethyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5705745.png)

![2-[(2-methyl-3-phenylacryloyl)amino]benzamide](/img/structure/B5705754.png)
